molecular formula C19H20N2O2 B11340954 5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11340954
M. Wt: 308.4 g/mol
InChI Key: WQLPVZFTBDIGQF-UHFFFAOYSA-N
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Description

5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the benzimidazole core using a methylating agent such as methyl iodide in the presence of a base.

    Attachment of the prop-2-en-1-yl phenoxyethyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(prop-2-en-1-yl)phenol in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole core can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxyethyl groups may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-prop-2-enyl-phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the benzimidazole core.

    1H-imidazole derivatives: Similar core structure but different substituents.

    Indole derivatives: Similar aromatic structure but different functional groups.

Uniqueness

5-methoxy-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole is unique due to its specific combination of functional groups and the benzimidazole core. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

6-methoxy-2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C19H20N2O2/c1-4-7-14-8-5-6-9-18(14)23-13(2)19-20-16-11-10-15(22-3)12-17(16)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21)

InChI Key

WQLPVZFTBDIGQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)OC)OC3=CC=CC=C3CC=C

Origin of Product

United States

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